molecular formula C12H17Cl2N3 B2409079 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride CAS No. 2059975-85-6

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride

Cat. No. B2409079
CAS RN: 2059975-85-6
M. Wt: 274.19
InChI Key: TZQXOEJUJYNQST-UHFFFAOYSA-N
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Description

The compound “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been reported to have potent activities against FGFR1, 2, and 3 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The InChI code for this compound is 1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H .


Physical And Chemical Properties Analysis

The compound “this compound” is a solid . Its molecular weight is 274.19 . The InChI code for this compound is 1S/C12H15N3.2ClH/c1-4-10(8-13-5-1)11-7-9-3-2-6-14-12(9)15-11;;/h2-3,6-7,10,13H,1,4-5,8H2,(H,14,15);2*1H .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Simple Synthesis Method : A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a key compound in medicinal chemistry, involves catalytic hydrogenation of pyrrolylpyridine. This method offers an easier approach for large-scale production (Smaliy et al., 2011).

  • Synthesis for Imaging Applications : The synthesis of a derivative, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was developed for potential use in imaging dopamine D4 receptors, utilizing electrophilic fluorination of a precursor (Eskola et al., 2002).

  • Crystal Structure Analysis : The crystal structure of N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine revealed specific orientations and conformational details, contributing to the understanding of molecular interactions and potential pharmaceutical applications (Pfaffenrot et al., 2012).

  • Biologically Active Scaffolds Synthesis : The compound was involved in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds, indicating its role in developing novel chemical entities with potential therapeutic applications (Sroor, 2019).

  • Ligand Development for Receptors : A study synthesized indoles and 1H-pyrrolo[2,3-b]pyridines with a piperidine ring at the 3-position, which exhibited high-affinity binding to the ORL-1 receptor, demonstrating the compound's utility in receptor-targeted drug development (Bignan et al., 2006).

  • Catalyst in Synthesis of Derivatives : Piperidine, a component of the compound, was used as a catalyst in the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives, showing its versatility in facilitating chemical reactions (Alizadeh et al., 2014).

Future Directions

The compound “3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride” and its derivatives have been reported to have development prospects as FGFR inhibitors . This suggests that future research could focus on further optimization of these compounds and exploration of their potential in cancer therapy .

properties

IUPAC Name

3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12;;/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQXOEJUJYNQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2059975-85-6
Record name 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine dihydrochloride
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